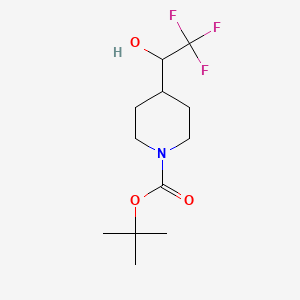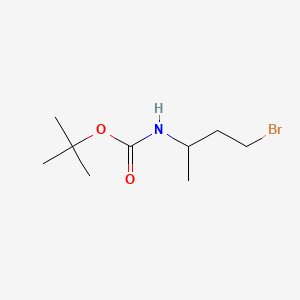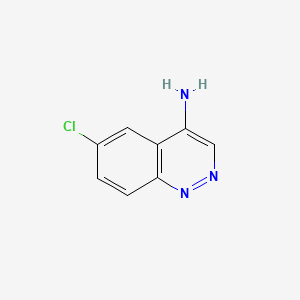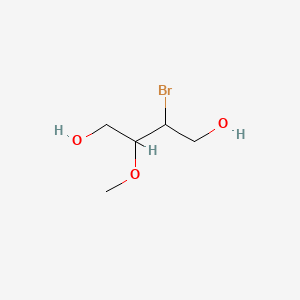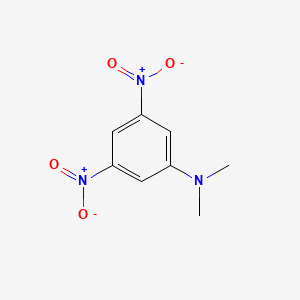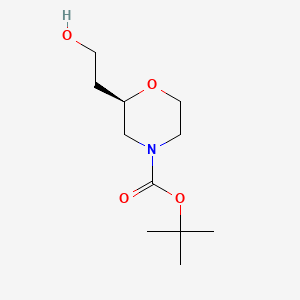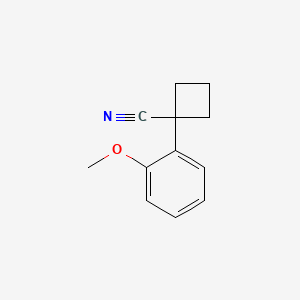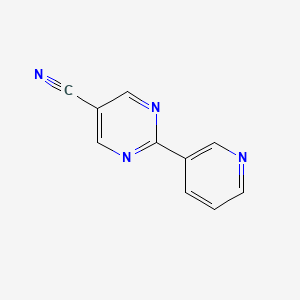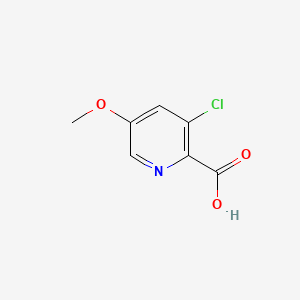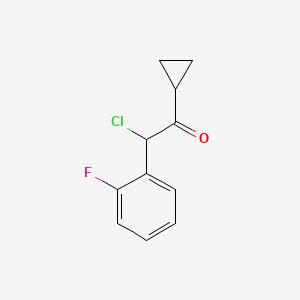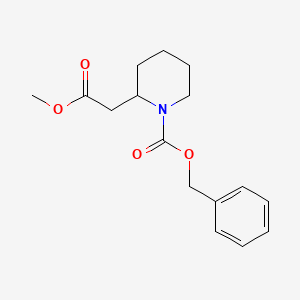
2-(4-Methoxyphenyl)pteridin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methoxyphenyl)pteridin-4(1H)-one, also known as MPP or 4-MMP, is a chemical compound that belongs to the class of pteridines. It has been widely studied for its potential use in various scientific research applications, including as a fluorescent probe, a precursor for the synthesis of bioactive molecules, and as a tool for investigating biological processes.
作用机制
The exact mechanism of action of 2-(4-Methoxyphenyl)pteridin-4(1H)-one is not fully understood, but it is believed to interact with biological molecules through hydrogen bonding and π-π interactions. 2-(4-Methoxyphenyl)pteridin-4(1H)-one has been shown to bind to proteins, nucleic acids, and lipids, which may contribute to its fluorescent properties and biological activity.
Biochemical and Physiological Effects:
2-(4-Methoxyphenyl)pteridin-4(1H)-one has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 2-(4-Methoxyphenyl)pteridin-4(1H)-one can inhibit the activity of certain enzymes, including acetylcholinesterase and xanthine oxidase. 2-(4-Methoxyphenyl)pteridin-4(1H)-one has also been shown to have antioxidant activity and can scavenge free radicals.
实验室实验的优点和局限性
One of the main advantages of using 2-(4-Methoxyphenyl)pteridin-4(1H)-one in lab experiments is its strong fluorescence properties, which make it a valuable tool for investigating biological processes. 2-(4-Methoxyphenyl)pteridin-4(1H)-one is also relatively easy to synthesize and can be obtained in good yields.
However, there are some limitations to using 2-(4-Methoxyphenyl)pteridin-4(1H)-one in lab experiments. One limitation is that 2-(4-Methoxyphenyl)pteridin-4(1H)-one can be toxic at high concentrations, which may limit its use in certain experiments. Additionally, 2-(4-Methoxyphenyl)pteridin-4(1H)-one has a relatively short half-life, which may limit its effectiveness in certain applications.
未来方向
There are several future directions for the use of 2-(4-Methoxyphenyl)pteridin-4(1H)-one in scientific research. One potential direction is the development of new derivatives with improved biological activity. Another direction is the use of 2-(4-Methoxyphenyl)pteridin-4(1H)-one in the development of new diagnostic tools for the detection of various diseases. Additionally, the use of 2-(4-Methoxyphenyl)pteridin-4(1H)-one in the study of biological processes, including protein-protein interactions and enzyme activity, is an area of ongoing research.
合成方法
The synthesis of 2-(4-Methoxyphenyl)pteridin-4(1H)-one can be achieved through several methods, including the reaction of 4-methoxyaniline with 2,4-dichloro-6-(trichloromethyl)pyrimidine, followed by cyclization with sodium ethoxide. Another method involves the reaction of 4-methoxyaniline with 2,4,6-trichloropyrimidine, followed by cyclization with potassium tert-butoxide. Both methods have been reported to yield 2-(4-Methoxyphenyl)pteridin-4(1H)-one in good yields.
科学研究应用
2-(4-Methoxyphenyl)pteridin-4(1H)-one has been widely used in scientific research due to its unique properties. One of the most common applications of 2-(4-Methoxyphenyl)pteridin-4(1H)-one is as a fluorescent probe for the detection of various biological molecules, including proteins, nucleic acids, and lipids. 2-(4-Methoxyphenyl)pteridin-4(1H)-one has been shown to exhibit strong fluorescence in the presence of these molecules, making it a valuable tool for investigating biological processes.
2-(4-Methoxyphenyl)pteridin-4(1H)-one has also been used as a precursor for the synthesis of bioactive molecules, including antitumor agents and anti-inflammatory compounds. The unique structure of 2-(4-Methoxyphenyl)pteridin-4(1H)-one allows for the synthesis of a wide range of derivatives with different biological activities.
属性
IUPAC Name |
2-(4-methoxyphenyl)-3H-pteridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2/c1-19-9-4-2-8(3-5-9)11-16-12-10(13(18)17-11)14-6-7-15-12/h2-7H,1H3,(H,15,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCINSYNEKOKDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=NC=CN=C3C(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20704573 |
Source


|
| Record name | 2-(4-Methoxyphenyl)pteridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20704573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)pteridin-4(1H)-one | |
CAS RN |
155513-89-6 |
Source


|
| Record name | 2-(4-Methoxyphenyl)pteridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20704573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(dimethylamino)phenyl]acetamide](/img/structure/B599646.png)
